Boc-asp(osu)-obzl
CAS No.: 140171-25-1
VCID: VC21543661
Molecular Formula: C20H24N2O8
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-Asp(OSU)-OBZL, also known as Boc-L-aspartic acid β-N-hydroxysuccinimide ester α-benzyl ester, is a chemical compound commonly used in peptide synthesis. It is a derivative of aspartic acid, modified with a tert-butoxycarbonyl (Boc) group and a hydroxysuccinimide ester (OSU) group, along with a benzyl ester (OBZL) group. This compound is crucial for the synthesis of peptides due to its reactivity and ability to protect the amino group during peptide coupling reactions. Synthesis and ApplicationsBoc-Asp(OSU)-OBZL is used in peptide synthesis due to its high reactivity. It is particularly effective in forming peptide bonds under mild conditions, making it suitable for solid-phase peptide synthesis and other peptide coupling methods. The hydroxysuccinimide ester (OSU) group enhances the reactivity of the compound, allowing for efficient coupling reactions without the need for additional activating agents . Synthesis ExampleIn a study on peptide coupling by reactive extrusion, Boc-Asp(OBzl)-OSu demonstrated high reactivity, enabling the synthesis of Boc-Asp(OBzl)-Phe-OMe with a yield of 92% and high diastereomeric excess (>99%) . Research FindingsResearch on Boc-Asp(OSU)-OBZL highlights its utility in peptide synthesis, particularly in the context of reactive extrusion techniques. This method allows for efficient peptide coupling with minimal solvent usage, which is beneficial for reducing waste and improving reaction efficiency . Comparison of Reactivity
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CAS No. | 140171-25-1 | |||||||||
Product Name | Boc-asp(osu)-obzl | |||||||||
Molecular Formula | C20H24N2O8 | |||||||||
Molecular Weight | 420.4 g/mol | |||||||||
IUPAC Name | 1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |||||||||
Standard InChI | InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |||||||||
Standard InChIKey | TXDSPBVBULXZBT-AWEZNQCLSA-N | |||||||||
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |||||||||
SMILES | CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |||||||||
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |||||||||
Synonyms | BOC-ASP(OSU)-OBZL;140171-25-1;Boc-L-asparticacidbeta-N-hydroxysuccinimideesteralpha-benzylester;BOC-ASP-OBZL;SCHEMBL8059266;CTK8F0224;6280AH;ZINC71788034;RT-011756;K-4523 | |||||||||
PubChem Compound | 10740798 | |||||||||
Last Modified | Aug 15 2023 |
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